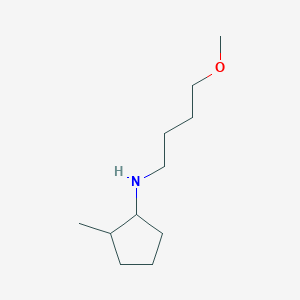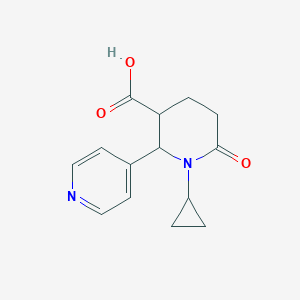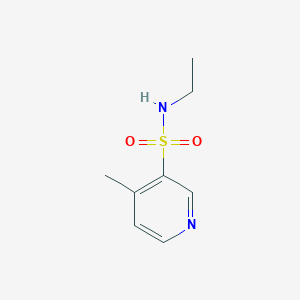![molecular formula C13H28N2 B13261641 [2-(Cyclopentylamino)ethyl]bis(propan-2-yl)amine](/img/structure/B13261641.png)
[2-(Cyclopentylamino)ethyl]bis(propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Cyclopentylamino)ethyl]bis(propan-2-yl)amine: is a chemical compound with a complex structure that includes a cyclopentylamino group and two isopropyl groups attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclopentylamino)ethyl]bis(propan-2-yl)amine typically involves the reaction of cyclopentylamine with an appropriate ethylamine derivative under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to ensure consistent quality and high throughput. The use of advanced purification methods, such as distillation and crystallization, is essential to obtain a product that meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclopentylamino)ethyl]bis(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
[2-(Cyclopentylamino)ethyl]bis(propan-2-yl)amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Cyclopentylamino)ethyl]bis(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [2-(Cyclohexylamino)ethyl]bis(propan-2-yl)amine
- [2-(Cyclopropylamino)ethyl]bis(propan-2-yl)amine
- [2-(Cyclobutylamino)ethyl]bis(propan-2-yl)amine
Uniqueness
Compared to similar compounds, [2-(Cyclopentylamino)ethyl]bis(propan-2-yl)amine is unique due to its specific cyclopentyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-cyclopentyl-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H28N2/c1-11(2)15(12(3)4)10-9-14-13-7-5-6-8-13/h11-14H,5-10H2,1-4H3 |
InChI Key |
VPECAIYJLDXLJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCNC1CCCC1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


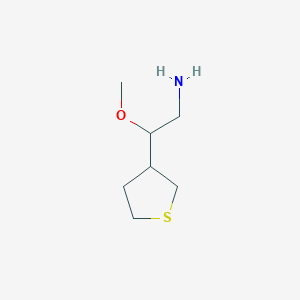

![N-[(4-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B13261570.png)
![Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13261578.png)
![1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13261582.png)
![2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13261594.png)

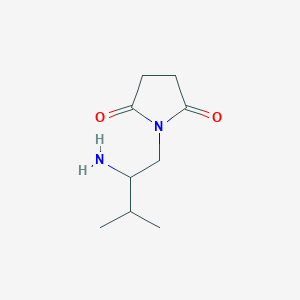
amine](/img/structure/B13261616.png)
